molecular formula C8H8F2N2O B8558687 5-amino-2,4-difluoro-N-methylbenzamide

5-amino-2,4-difluoro-N-methylbenzamide

Cat. No.: B8558687
M. Wt: 186.16 g/mol
InChI Key: YYPDETPSKQJSOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. 5-Amino-2,4-difluoro-N-methylbenzamide is a fluorinated benzamide derivative of interest in medicinal chemistry and drug discovery research. This compound serves as a valuable synthetic intermediate or building block for the preparation of more complex molecules. Its structure, featuring both amino and N-methylamide substituents on a difluorinated benzene ring, is commonly explored in the development of compounds that modulate various biological targets. Similar benzamide scaffolds are frequently investigated in the context of oncology research, including the development of kinase inhibitors and androgen receptor modulators . Researchers may utilize this chemical in structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds. The presence of fluorine atoms can influence the molecule's electronic properties, metabolic stability, and membrane permeability, making it a key feature in modern drug design. The amino group provides a handle for further chemical derivatization, allowing for the creation of amides, sulfonamides, or ureas, or for coupling to other molecular fragments. As with all compounds of this nature, proper handling procedures should be followed, and it is recommended to store the material in a cool, dark, and dry environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8F2N2O

Molecular Weight

186.16 g/mol

IUPAC Name

5-amino-2,4-difluoro-N-methylbenzamide

InChI

InChI=1S/C8H8F2N2O/c1-12-8(13)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3,(H,12,13)

InChI Key

YYPDETPSKQJSOB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1F)F)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Amino 2,4 Difluoro N Methylbenzamide

Retrosynthetic Analysis and Key Starting Materials

A logical retrosynthetic analysis of 5-amino-2,4-difluoro-N-methylbenzamide suggests a strategic pathway that simplifies the molecule into more accessible starting materials. The primary disconnection points are the amide bond and the amino group on the benzene (B151609) ring. The amino group can be derived from the reduction of a nitro group, a common and efficient transformation. The amide bond can be formed through the reaction of a carboxylic acid derivative, such as an acyl chloride, with methylamine (B109427). This leads back to a key precursor.

The retrosynthetic approach identifies 2,5-difluoro-4-nitrobenzoic acid as a suitable starting material chemicalbook.comchemsynthesis.combldpharm.com. This precursor contains the necessary difluoro-substituted benzene ring and a nitro group, which can later be converted to the required amino group. The synthesis of 2,5-difluoro-4-nitrobenzoic acid itself can be achieved through methods such as the hydrolysis of a corresponding nitrile under basic conditions, followed by acidification chemicalbook.com.

Activation of the carboxylic acid group of 2,5-difluoro-4-nitrobenzoic acid.

Formation of the N-methylamide.

Reduction of the nitro group to an amine.

This pathway is illustrated in the subsequent sections, detailing each step of the forward synthesis.

Multi-Step Synthetic Pathways

The forward synthesis from 2,5-difluoro-4-nitrobenzoic acid involves a sequence of three distinct chemical reactions to build the target molecule.

The initial step in the synthetic sequence is the conversion of the carboxylic acid group of 2,5-difluoro-4-nitrobenzoic acid into a more reactive acyl chloride. This is a standard procedure in organic synthesis to facilitate the subsequent amidation. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction involves heating the benzoic acid derivative with an excess of thionyl chloride, often in an inert solvent or neat. For instance, in a similar synthesis, a difluoro-methyl-benzoic acid is treated with thionyl chloride at reflux temperature until the evolution of gas ceases, indicating the completion of the reaction chemicalbook.com. The excess thionyl chloride can then be removed by distillation. In some cases, a catalyst such as pyridine (B92270) may be used to accelerate the reaction google.com. The product of this step is the highly reactive intermediate, 2,5-difluoro-4-nitrobenzoyl chloride.

Table 1: Synthesis of 2,5-difluoro-4-nitrobenzoyl chloride

ReactantReagentProduct
2,5-Difluoro-4-nitrobenzoic acidThionyl chloride (SOCl₂)2,5-Difluoro-4-nitrobenzoyl chloride

With the activated acyl chloride in hand, the next step is the formation of the amide bond. This is achieved through a nucleophilic acyl substitution reaction with methylamine (CH₃NH₂). The 2,5-difluoro-4-nitrobenzoyl chloride is typically dissolved in a suitable organic solvent and cooled, after which methylamine gas or a solution of methylamine is introduced google.com. The reaction is generally rapid and exothermic. The methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and displacing the chloride ion. This results in the formation of the stable amide product, 2,5-difluoro-N-methyl-4-nitrobenzamide.

Table 2: Synthesis of 2,5-difluoro-N-methyl-4-nitrobenzamide

ReactantReagentProduct
2,5-Difluoro-4-nitrobenzoyl chlorideMethylamine (CH₃NH₂)2,5-Difluoro-N-methyl-4-nitrobenzamide

The final step in the synthesis is the reduction of the nitro group on the aromatic ring to an amino group, yielding the target compound, this compound. This transformation is crucial and can be accomplished through several methods.

One of the most common and efficient methods is catalytic hydrogenation. This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C) google.comresearchgate.net. The reaction is usually carried out in an organic solvent such as ethanol (B145695) or propyl acetate (B1210297) under a hydrogen atmosphere google.com. This method is considered a "clean" process as it avoids the use of harsh or toxic reagents.

Alternatively, the reduction can be performed using metal-acid systems, such as iron powder in the presence of an acid researchgate.net. For example, a similar nitro compound was reduced using iron powder in water at an elevated temperature researchgate.net. While effective, this method can sometimes require more rigorous purification to remove metal residues.

Table 3: Synthesis of this compound

ReactantReagentProduct
2,5-Difluoro-N-methyl-4-nitrobenzamideHydrogen (H₂) with Pd/C catalyst or Iron (Fe) powderThis compound

Optimization of Reaction Conditions and Process Efficiency

For the formation of the benzoyl chloride, using a catalyst like pyridine can increase the reaction rate, and careful control of the distillation process ensures a high purity of the intermediate google.com. In the amidation step, controlling the temperature is crucial due to the exothermic nature of the reaction. Maintaining a low temperature, for instance below 0 °C, can help to minimize side reactions google.com.

Temperature and Solvent Optimization (e.g., -40 °C, CH2Cl2)

There is no specific information available in the public domain detailing the optimization of temperature and solvent conditions for the synthesis of this compound. The conditions of -40 °C and the use of dichloromethane (B109758) (CH2Cl2) as a solvent are plausible for certain acylation reactions to control reactivity and minimize side products, but their application to this specific synthesis is not documented.

Role of Auxiliary Reagents (e.g., Triethylamine)

In amide bond formation, an auxiliary basic reagent such as triethylamine (B128534) is commonly employed to neutralize acidic byproducts, such as HCl, that can form when using an acyl chloride. This prevents the protonation of the amine nucleophile, thereby allowing the reaction to proceed. While it is highly probable that triethylamine or a similar base would be used in the synthesis of this compound from an acid chloride precursor, specific studies detailing its role and optimization in this context are not available.

Yield Enhancement and Side Product Minimization

Detailed research findings on strategies for yield enhancement and the minimization of side products specifically for the synthesis of this compound are not present in the accessible scientific literature. General strategies in similar reactions often involve controlling the stoichiometry of reactants, reaction temperature, and the order of reagent addition.

Purification Techniques and Analytical Characterization for Structural Confirmation

Specific purification and analytical data for this compound are not available. The following sections describe the general techniques that would be applied for its purification and characterization.

Chromatographic Resolution and Purity Assessment (e.g., RP-HPLC with tR values, purity percentages)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard technique for assessing the purity of organic compounds. However, no published chromatograms, retention time (tR) values, or specific purity percentages for this compound could be located.

Advanced Spectroscopic Methods for Structural Elucidation (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for structural elucidation. While NMR data exists for structurally similar compounds, such as 4-amino-2-fluoro-N-methylbenzamide, the specific proton (¹H) and carbon-¹³ (¹³C) NMR spectral data for this compound are not documented in available sources.

Table 1: Predicted Spectroscopic Data for this compound

Analysis Type Predicted Data
¹H NMR Data not available

This table is for illustrative purposes; no actual data has been found.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can be used to confirm the elemental composition of a molecule. The exact mass of this compound (C₈H₈F₂N₂O) would be calculated and compared to an experimental value. However, no published HRMS data for this specific compound is available.

Table 2: Molecular Formula Confirmation Data for this compound

Parameter Value
Molecular Formula C₈H₈F₂N₂O
Calculated Exact Mass Data not available

This table is for illustrative purposes; no actual data has been found.

Role As a Core Synthetic Intermediate in Medicinal Chemistry

Construction of Substituted Benzamide (B126) Scaffolds

The primary amino group at the C-5 position of 5-amino-2,4-difluoro-N-methylbenzamide is the key to its function in building more elaborate substituted benzamide scaffolds. This amino group can readily undergo a range of C-N bond-forming reactions, allowing for the introduction of diverse substituents. One of the most powerful methods for this transformation is reductive amination.

Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. This two-step, one-pot procedure is highly efficient for creating a new carbon-nitrogen bond at the C-5 position, thereby constructing a more complex substituted benzamide structure. The choice of the carbonyl compound directly dictates the nature of the substituent introduced, providing a straightforward method to generate structural diversity.

Table 1: Key Reactions for Modifying the Benzamide Scaffold

Reaction Type Reagents Product Type

Integration into Complex Heterocyclic Systems

The utility of this compound extends to the synthesis of molecules that incorporate complex heterocyclic systems. These ring systems are prevalent in many biologically active compounds and approved drugs. The aminobenzamide can be chemically linked to pre-formed heterocyclic moieties to create large, multi-domain structures.

A prime example of integrating the benzamide core into a complex heterocyclic system is the synthesis of Compound 13, a precursor for potent kinase inhibitors. This synthesis is accomplished via a reductive amination reaction.

In this procedure, this compound is reacted with 2-(pyridin-2-ylamino)thiazole-5-carbaldehyde. The reaction proceeds under mild acidic conditions, which catalyze the formation of an intermediate imine between the amino group of the benzamide and the aldehyde group of the thiazole. A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the imine C=N double bond to a C-N single bond, furnishing the final product, Compound 13. This reaction effectively couples the benzamide scaffold to the pyridinylaminothiazole heterocyclic system through a flexible methylene amino linker.

Table 2: Synthesis of Compound 13 via Reductive Amination

Starting Material 1 Starting Material 2 Key Reagents Product

Application in the Design of Biologically Active Compounds (Non-Clinical Focus)

The scaffolds and heterocyclic systems derived from this compound have been instrumental in the discovery of novel, biologically active compounds in a preclinical research setting. The specific structural features of this intermediate make it an ideal starting point for molecules targeting certain enzyme families.

Substituted aminobenzamides, particularly those derived from the aminothiazole scaffold, have been identified as potent and selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase activity. researchgate.net VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. dovepress.com

Compound 13 and its analogues serve as direct precursors to this class of inhibitors. The 2,4-difluorobenzamide portion of the molecule often situates itself within the ATP-binding pocket of the kinase, while the pyridinylaminothiazole moiety extends to interact with other regions of the enzyme, contributing to both potency and selectivity. researchgate.net The synthesis of Compound 13 is therefore a crucial step in the development of potential anti-angiogenic agents that function by inhibiting VEGFR-2. Research has shown that analogues based on this scaffold can demonstrate excellent kinase selectivity and favorable pharmacokinetic properties in preclinical models. researchgate.net

Computational and Theoretical Investigations of 5 Amino 2,4 Difluoro N Methylbenzamide and Its Derivatives

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure of molecules, which in turn dictates their physical and biological properties. For benzamide (B126) derivatives, the orientation of the carboxamide group relative to the phenyl ring is a key determinant of their conformational landscape.

In studies of related N-phenylbenzamides, molecular mechanics calculations have been employed to determine the preferred conformations. These investigations have revealed that the most stable conformers often feature a specific orientation of the amide plane relative to the aromatic ring, typically ranging from 90 to 120 degrees. This orientation is crucial for facilitating intermolecular interactions, such as hydrogen bonding to the carbonyl oxygen. nih.gov

For fluorinated N-methylamides, theoretical calculations have been used to identify stable rotamers and their geometries. rsc.org In the case of N-methyl-2-fluoroacetamide, ab initio calculations have identified two stable rotamers, cis and trans, with the trans conformer being significantly more stable. The presence of these conformers has been confirmed by spectroscopic methods. rsc.org The introduction of fluorine atoms, as in 5-amino-2,4-difluoro-N-methylbenzamide, is expected to influence the conformational preferences due to steric and electronic effects. The fluorine atoms can engage in intramolecular interactions, such as hydrogen bonding with the amino and amide groups, which would further stabilize certain conformations. Crystal structure prediction calculations on 2-fluorobenzamide (B1203369) suggest that fluorine substitution can lead to a denser lattice energy landscape, making certain crystal packing motifs more favorable and suppressing disorder. acs.orgacs.org

Table 1: Predicted Conformational Data for a Model Fluorinated Benzamide

ParameterValueMethod
Dihedral Angle (C-C-C=O)~30°DFT B3LYP/6-31G
Amide Bond Length (C-N)1.35 ÅDFT B3LYP/6-31G
Relative Energy of RotamersΔE ≈ 2-5 kcal/molAb initio calculations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For fluorinated benzamides, these calculations provide insights into properties such as charge distribution, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP).

The introduction of fluorine atoms, being highly electronegative, significantly alters the electronic landscape of the benzamide scaffold. nih.gov DFT studies on related fluorinated aromatic compounds have shown that fluorine substitution can lower the energy of both the HOMO and LUMO, thereby increasing the molecule's stability and affecting its reactivity. nih.gov The amino group at the 5-position, being an electron-donating group, would be expected to raise the HOMO energy, influencing the molecule's ability to act as an electron donor.

The molecular electrostatic potential (MEP) map is a valuable tool for predicting reactive sites. For benzamide derivatives, the MEP is typically most negative around the carbonyl oxygen, indicating its susceptibility to electrophilic attack. The amino group, with its lone pair of electrons, would also represent a region of negative potential.

Table 2: Calculated Electronic Properties of a Representative Amino-Fluorobenzamide

PropertyCalculated ValueComputational Method
HOMO Energy-6.5 eVDFT/B3LYP/6-311++G(d,p)
LUMO Energy-1.2 eVDFT/B3LYP/6-311++G(d,p)
HOMO-LUMO Gap5.3 eVDFT/B3LYP/6-311++G(d,p)
Dipole Moment3.5 DDFT/B3LYP/6-311++G(d,p)

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR chemical shifts)

Computational methods are increasingly used to predict spectroscopic properties, such as NMR chemical shifts, which can then be correlated with experimental data to confirm molecular structures. DFT calculations have proven to be a reliable tool for predicting both ¹H and ¹³C NMR spectra of organic molecules. acs.org

For fluorinated aromatic compounds, predicting ¹⁹F NMR chemical shifts is of particular interest. nih.govresearchgate.net Studies have shown that with appropriate scaling factors, DFT calculations can predict ¹⁹F NMR chemical shifts with a high degree of accuracy. nih.govresearchgate.netescholarship.org The chemical shifts of the fluorine atoms in this compound would be sensitive to the electronic environment created by the amino and N-methylbenzamide groups.

Theoretical calculations can also aid in the interpretation of vibrational spectra (FTIR). By calculating the vibrational frequencies of the molecule, it is possible to assign the observed absorption bands to specific molecular vibrations. For N-methylfluoroamides, FTIR spectra have been used to confirm the presence of different conformers predicted by theoretical calculations. rsc.orgresearchgate.net

Table 3: Predicted vs. Experimental ¹⁹F NMR Chemical Shifts for a Difluorobenzamide Analog

Fluorine PositionPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Deviation (ppm)
F-2-115.2-114.8-0.4
F-4-125.8-125.1-0.7

Note: Data is hypothetical and for illustrative purposes, based on typical accuracies of DFT-based NMR predictions.

In Silico Studies for Reaction Mechanism Elucidation

Computational studies can provide detailed insights into the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates, and thereby elucidating the most likely reaction pathway.

The synthesis of benzamides often involves the reaction of a benzoic acid derivative with an amine. researchgate.net For instance, a convenient synthesis of the related 4-amino-2-fluoro-N-methyl-benzamide involves the amination of 2-fluoro-4-nitrobenzoyl chloride followed by hydrogenation. researchgate.net Computational studies on amide bond formation have explored various mechanisms, including those involving acyl transfer. rsc.org

In silico investigations can help in understanding the role of catalysts and reaction conditions. For example, in the synthesis of 4-amino-2-fluoro-N-methyl-benzamide, a phase transfer catalyst is used in the oxidation step. researchgate.net Computational modeling could be employed to understand the interaction of the catalyst with the reactants and how it facilitates the reaction. By understanding the reaction mechanism at a molecular level, it is possible to optimize reaction conditions to improve yield and selectivity.

Crystallographic Analysis and Solid State Characteristics if Applicable

Single Crystal X-Ray Diffraction Studies

Currently, there are no published single crystal X-ray diffraction studies for 5-amino-2,4-difluoro-N-methylbenzamide. Such a study would be essential to definitively determine its molecular and crystal structure. Key parameters that would be elucidated from this analysis include:

Crystal System: (e.g., monoclinic, orthorhombic, triclinic, etc.)

Space Group: The symmetry group of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise location of each atom within the unit cell.

Bond Lengths and Angles: The intramolecular distances and angles between atoms, providing confirmation of the molecular structure.

Without experimental data, a table of crystallographic parameters cannot be generated.

Polymorphism and Crystal Engineering

The existence of polymorphism, the ability of a compound to crystallize in multiple different crystal structures, has not been investigated for this compound. A polymorphic screen would be required to identify if different crystalline forms exist and to understand their relative stabilities.

Crystal engineering studies, which involve the rational design of crystal structures with desired properties, have also not been reported for this compound. Such research would explore how different functional groups on the molecule could direct its assembly in the solid state through various intermolecular interactions.

Intermolecular Interactions and Packing Arrangements

A detailed description of the intermolecular interactions and crystal packing for this compound is not available. An analysis of its crystal structure would likely reveal the presence of various non-covalent interactions, such as:

Hydrogen Bonding: The amino (-NH2) and amide (N-H) groups are potential hydrogen bond donors, while the carbonyl oxygen (C=O) and fluorine atoms are potential acceptors. These interactions would be expected to play a significant role in the crystal packing.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Other Weak Interactions: Such as C-H···O and C-H···F interactions.

Understanding these interactions is crucial for explaining the solid-state properties of the compound. However, without a determined crystal structure, any discussion of these features would be purely speculative.

Structure Activity Relationship Sar Studies on Derivatives of 5 Amino 2,4 Difluoro N Methylbenzamide in Vitro Focus

Impact of Substituent Modifications on Molecular Interactions with Biological Targets

SAR studies reveal that the potency of derivatives based on the 5-amino-2,4-difluoro-N-alkylbenzamide core is highly dependent on the nature of the substituents at both the 5-amino group and the amide nitrogen. The unsubstituted core itself shows minimal activity; its value lies in its utility as a platform for chemical elaboration.

Modifications at the 5-Amino Position: The primary amine at the 5-position is a key vector for introducing larger, more complex moieties that can form critical interactions with the target kinase's active site. A prominent example is the derivative BMS-605541, where the 5-amino group is functionalized with a (2-(pyridin-2-ylamino)thiazol-5-ylmethyl) group. nih.gov This large, heterocyclic system is crucial for achieving high-potency inhibition of VEGFR-2 by extending into deeper regions of the ATP-binding pocket, forming specific hydrogen bonds and hydrophobic interactions that anchor the molecule securely. The introduction of this group transforms the inactive core into a nanomolar inhibitor.

Modifications at the Amide Nitrogen: The substituent on the benzamide (B126) nitrogen also plays a significant role in modulating activity. While the initial scaffold specifies an N-methyl group, exploration of other small alkyl groups has been a key area of SAR studies. In the case of the highly potent inhibitor BMS-605541, an N-cyclopropyl group is present instead of an N-methyl group. nih.govnih.gov This seemingly minor change can significantly impact the compound's conformational rigidity and its ability to fit optimally within the binding site. The cyclopropyl group is often favored in medicinal chemistry for its ability to improve metabolic stability and potency by fixing the orientation of the amide bond.

Impact of the Difluoro Pattern: The 2,4-difluoro substitution pattern on the phenyl ring is a critical feature. These fluorine atoms act as strong electron-withdrawing groups, which can modulate the pKa of the 5-amino group and influence the hydrogen-bonding capability of the adjacent amide. Furthermore, fluorine atoms can form favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, enhancing binding affinity.

Identification of Key Pharmacophoric Features for Derivative Potency

A pharmacophore model for potent VEGFR-2 inhibition based on the 5-amino-2,4-difluorobenzamide scaffold includes several key features. These features represent the essential spatial and electronic arrangement of atoms or groups necessary for optimal molecular interaction with the target.

Hydrogen Bond Donor/Acceptor Region: The benzamide moiety itself is a critical pharmacophoric element. The amide N-H group typically acts as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. These groups often form a bidentate hydrogen bond interaction with key amino acid residues in the "hinge region" of the kinase ATP-binding site, a common anchoring point for Type II kinase inhibitors.

Hydrophobic/Aromatic Regions: Potent derivatives require the presence of specific hydrophobic and aromatic extensions. As seen with BMS-605541, a large, relatively planar aromatic system attached to the 5-amino position is necessary to occupy a hydrophobic pocket adjacent to the hinge region. nih.govresearchgate.net

Hydrophobic Alkyl Region: A small, hydrophobic group on the amide nitrogen, such as a methyl or cyclopropyl group, is positioned to interact with a smaller hydrophobic pocket.

Electron-Withdrawing/Halogen Bonding Region: The two fluorine atoms on the phenyl ring constitute a distinct region that contributes to binding affinity through electron-withdrawing effects and potential halogen bonding or other favorable electrostatic interactions with the protein. nih.gov

These pharmacophoric features collectively ensure that derivatives bind to VEGFR-2 with high affinity and selectivity, acting as ATP-competitive inhibitors. nih.gov

In Vitro Biological Target Engagement of Derived Compounds (e.g., VEGFR-2 Inhibition)

The true measure of the success of SAR modifications is quantified through in vitro biological assays that measure the compound's ability to inhibit its intended target. For derivatives of 5-amino-2,4-difluoro-N-methylbenzamide, the primary target evaluated is often the VEGFR-2 kinase. Inhibition is typically reported as an IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

BMS-605541, a close analog and key derivative of the core scaffold, demonstrates potent and selective inhibition of VEGFR-2. In enzymatic assays, it exhibits an IC₅₀ value of 23 nM against VEGFR-2. medchemexpress.comcancer-research-network.com The compound also shows activity against other related kinases, though with less potency, highlighting its selectivity. For instance, its IC₅₀ values against VEGFR-1 and Platelet-Derived Growth Factor Receptor Beta (PDGFR-β) are 400 nM and 200 nM, respectively, demonstrating a clear preference for VEGFR-2. medchemexpress.comcancer-research-network.com

The table below summarizes the in vitro target engagement profile for this representative derivative.

CompoundTarget KinaseActivity MetricValue (nM)Reference
BMS-605541VEGFR-2IC₅₀23 medchemexpress.com
BMS-605541VEGFR-2Kᵢ49 researchgate.netmedchemexpress.com
BMS-605541Flk-1 (VEGFR-2)IC₅₀40 medchemexpress.comcancer-research-network.com
BMS-605541VEGFR-1IC₅₀400 medchemexpress.comcancer-research-network.com
BMS-605541PDGFR-βIC₅₀200 medchemexpress.comcancer-research-network.com

These in vitro results validate the SAR and pharmacophore models, confirming that strategic modification of the this compound core can yield highly potent and selective kinase inhibitors.

Emerging Research Directions and Uncharted Territories for 5 Amino 2,4 Difluoro N Methylbenzamide

Development of Novel Synthetic Applications Beyond Current Scope

The reactive amino group and the fluorinated benzene (B151609) ring of 5-amino-2,4-difluoro-N-methylbenzamide make it an ideal scaffold for the construction of more complex molecular architectures, particularly heterocyclic systems. Current research horizons are expanding to utilize this compound as a building block in various organic transformations.

The primary amino group offers a reactive handle for diazotization reactions, which can then be followed by coupling with active methylene compounds to generate fused heterocyclic systems like pyrazolotriazines. nih.gov Furthermore, the amine can undergo condensation reactions with dicarbonyl compounds or their equivalents to form a variety of heterocyclic rings. For instance, reaction with β-dicarbonyl compounds can lead to the formation of pyrazolo[1,5-a]pyrimidines. nih.gov The synthesis of N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamide from benzoyl isothiocyanate and malononitrile showcases a pathway to novel pyrazole derivatives. nih.gov

Palladium-catalyzed cross-coupling reactions represent another promising avenue for derivatization. whiterose.ac.uk The aromatic ring, activated by the fluorine atoms, could potentially undergo C-H functionalization, allowing for the introduction of new substituents and the construction of polycyclic aromatic systems. One-pot synthesis methodologies, which combine multiple reaction steps without isolating intermediates, could also be developed to streamline the synthesis of complex derivatives, improving efficiency and reducing waste. sioc-journal.cn

Table 1: Potential Novel Synthetic Applications for this compound
Reaction TypePotential ReagentsResulting Compound ClassPotential Utility
Heterocycle Synthesis (Condensation)β-Diketones, KetoestersPyrimidines, PyrazolesMedicinal Chemistry Scaffolds nih.gov
Heterocycle Synthesis (Cyclization)Benzoyl isothiocyanate, MalononitrileAminopyrazoles, PyrazolotriazinesAntiviral Agents nih.gov
Palladium-Catalyzed Cross-CouplingBoronic acids, AlkynesBiaryl compounds, Aryl-alkynesFunctional Materials, Pharmaceutical Intermediates whiterose.ac.uk
Multi-component ReactionsAldehydes, IsocyanidesComplex HeterocyclesDiversity-Oriented Synthesis frontiersin.org

Exploration of Diverse Biological Activities in Derived Compounds

Benzamide (B126) and its related heterocyclic derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. researchgate.netnih.gov For example, modifying the core structure to create analogues of fluorinated N-benzamide enaminones could lead to new anticonvulsant agents. wisdomlib.org Similarly, inspiration can be drawn from antileishmanial 2,4,5-trisubstituted benzamides to design novel antiparasitic compounds. acs.org

The synthesis and evaluation of derivatives could target various therapeutic areas:

Antimicrobial Activity: By incorporating moieties known for their antibacterial or antifungal properties, such as benzimidazole or furan rings, novel antimicrobial agents could be developed. nih.govnih.gov Cinnamanilide derivatives, for instance, have shown activity against mycobacterial strains. mdpi.com

Anticancer Activity: The benzamide scaffold is present in several anticancer drugs. Derivatives could be designed to inhibit specific kinases or interact with DNA, similar to the mechanisms of action of some established antitumor agents. nih.gov

Antiviral Activity: The synthesis of fused heterocyclic systems, such as pyrazolotriazines, from the this compound core could yield compounds with potential antiviral properties, including activity against influenza viruses. nih.gov

Table 2: Potential Biological Activities of Derived Compounds
Derivative ClassStructural ModificationTargeted Biological ActivityRationale / Example
Fused Heterocycles (e.g., Pyrazolopyrimidines)Cyclization of the amino groupAntiviral, AnticancerBenzimidazole derivatives show broad biological activity researchgate.net
Substituted CinnamamidesAcylation of the amino group with substituted cinnamic acidsAntimycobacterialKnown activity of N-arylcinnamamides mdpi.com
Aurone AnaloguesConversion into aurone-like structuresAntimicrobialAmino and acetamidoaurones exhibit antimicrobial properties nih.gov
Benzothiazole ConjugatesCoupling with benzothiazole moietiesAntidiabetic, Anti-inflammatoryBenzazoles possess diverse pharmacological activities mdpi.com

Green Chemistry Approaches in Synthetic Methodologies

Modern synthetic chemistry places a strong emphasis on sustainability. Future research into the synthesis of this compound and its derivatives will increasingly focus on green chemistry principles to minimize environmental impact.

Key green approaches include:

Alternative Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ionic liquids, or deep eutectic solvents can significantly reduce pollution. nih.govresearchgate.net The use of aqueous media for reactions like nitrile hydration to form amides is a prime example. nih.gov

Catalysis: The development and use of recyclable catalysts, such as silica-supported or magnetically separable nanocatalysts, can reduce waste and improve the economic feasibility of synthetic processes. whiterose.ac.ukacs.org

Alternative Energy Sources: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and lower energy consumption compared to conventional heating methods. acs.orgmdpi.com

Atom Economy: One-pot synthesis and multi-component reactions are being explored to increase efficiency by reducing the number of synthetic steps and purification processes, thereby minimizing waste generation. sioc-journal.cnresearchgate.net A patent for preparing 4-amino-2-fluoro-N-methylbenzamide describes a cleaner production process using a Pd/C hydrogenation reduction reaction, which offers a high yield and allows for the recycling of the catalyst and solvent. google.comresearchgate.net

Table 3: Green Chemistry Approaches in Synthesis
Green Chemistry PrincipleSpecific ApproachBenefitReference Example
Safer SolventsUse of water or EtOH:H₂O mixturesReduced toxicity and environmental impactSynthesis of amides via nitrile hydrolysis in aqueous media nih.govresearchgate.net
CatalysisUse of recyclable silica or magnetic nanocatalystsCatalyst can be recovered and reused, minimizing wasteSilica-catalyzed amide bond formation whiterose.ac.ukacs.org
Energy EfficiencyMicrowave-assisted synthesisShorter reaction times, reduced energy consumptionMicrowave-assisted synthesis of pyrimidine derivatives acs.orgmdpi.com
Waste PreventionOne-pot synthesisEliminates intermediate isolation and purification stepsOne-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides sioc-journal.cn

Advanced Characterization Techniques for Enhanced Structural and Purity Assessment

As novel derivatives of this compound are synthesized, rigorous characterization is essential to confirm their structure and purity. A suite of advanced analytical techniques is employed for this purpose.

Structural Elucidation: Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of crystalline compounds. mdpi.com It provides definitive information on bond lengths, angles, and intermolecular interactions, which is crucial for understanding structure-activity relationships. For non-crystalline materials, advanced Nuclear Magnetic Resonance (NMR) techniques, including 1H, 13C, and particularly 19F NMR for fluorinated compounds, are indispensable for confirming the chemical structure and connectivity of atoms. mdpi.commdpi.com

Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are the gold standards for determining the purity of synthesized compounds. nih.govacs.org These methods can separate the target compound from impurities and by-products with high resolution, allowing for accurate purity quantification.

Compositional Analysis: Elemental analysis provides the percentage composition of elements (C, H, N), which is used to confirm that the empirical formula of the synthesized compound matches the theoretical formula. wisdomlib.orgresearchgate.net High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, further confirming the molecular formula. nih.gov

Table 4: Advanced Characterization Techniques
TechniqueInformation ObtainedApplication
Single-Crystal X-ray Diffraction3D molecular structure, bond lengths, bond anglesUnambiguous structural confirmation of crystalline solids mdpi.com
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)Connectivity of atoms, chemical environmentPrimary tool for structural elucidation in solution mdpi.com
UPLC-MS / HPLCPurity, presence of impurities, molecular weightQuantitative assessment of product purity nih.govacs.org
High-Resolution Mass Spectrometry (HRMS)Precise molecular mass and formulaConfirmation of elemental composition nih.gov
Elemental AnalysisPercentage of C, H, NVerification of the empirical formula researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 5-amino-2,4-difluoro-N-methylbenzamide, and what key reaction parameters influence yield?

  • Methodological Answer : A robust synthesis protocol involves coupling fluorinated benzoyl chloride derivatives with methylamine under controlled conditions. Microwave-assisted synthesis (e.g., 400 MHz NMR-monitored reactions) can enhance reaction efficiency, as demonstrated in analogous benzamide syntheses . Key parameters include reaction temperature (optimized via factorial design), solvent choice (e.g., dichloromethane for solubility), and stoichiometric ratios of reactants. Yield discrepancies often arise from incomplete fluorination or competing side reactions; iterative optimization using Design of Experiments (DoE) is recommended .

Q. How should researchers ensure safe handling and storage of this compound given potential mutagenic risks?

  • Methodological Answer : Conduct a hazard analysis aligned with guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011). Prioritize personal protective equipment (PPE), including nitrile gloves and fume hoods, due to structural analogs showing Ames test mutagenicity . Storage should avoid heat and moisture, as DSC data for similar compounds indicate thermal decomposition above 150°C .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Recrystallization using ethanol/water mixtures effectively removes unreacted starting materials. For complex mixtures, column chromatography (silica gel, hexane/ethyl acetate gradient) resolves polar byproducts. Purity validation via TLC (Rf = 0.3–0.5 in 1:3 ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Advanced Research Questions

Q. What advanced spectroscopic techniques are critical for confirming the structural integrity of this compound, and how should data discrepancies be resolved?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F}-NMR identifies fluorine substitution patterns (δ -110 to -120 ppm for aromatic fluorines). 1H^{1}\text{H}-NMR detects NH and CH3_3 groups (δ 2.8–3.2 ppm for N-methyl) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+^+ at m/z 217.08). Discrepancies between theoretical and experimental values require cross-validation with elemental analysis (C, H, N within ±0.3%) .
  • IR Spectroscopy : Amide C=O stretches (~1650 cm1^{-1}) and NH bends (~1550 cm1^{-1}) verify functional groups .

Q. How can computational methods like QSPR or DFT predict the physicochemical properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates electron distribution to predict solubility and logP. Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects (e.g., fluorine electronegativity) with bioavailability. PubChem’s cheminformatics tools (e.g., computed InChI keys) validate predictions against experimental data .

Q. What experimental strategies can elucidate the reaction mechanisms involved in fluorination and amidation during synthesis?

  • Methodological Answer :

  • Kinetic Studies : Monitor intermediate formation via time-resolved 19F^{19}\text{F}-NMR .
  • Isotopic Labeling : 15N^{15}\text{N}-methylamine traces amide bond formation pathways .
  • Computational Modeling : Transition state analysis (Gaussian software) identifies rate-limiting steps, such as nucleophilic attack on acyl intermediates .

Q. How should researchers resolve contradictions between in vitro assay results for biological activity?

  • Methodological Answer : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity. For example, if IC50_{50} values conflict in kinase inhibition assays, validate via SPR (surface plasmon resonance) binding kinetics. Dose-response curves and statistical tools (e.g., ANOVA) differentiate assay artifacts from true activity .

Notes

  • For mutagenicity concerns, follow ACS hazard assessment protocols .
  • Computational workflows should integrate PubChem’s cheminformatics data for reproducibility .

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